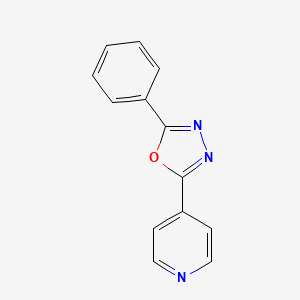

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine

Description

Significance of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds are a cornerstone of organic chemistry, biology, and materials science, distinguished by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. These compounds are integral to the very fabric of life, forming the core structures of essential biological molecules like DNA, RNA, vitamins, and hormones. ijraset.com Their significance extends profoundly into advanced chemical research, where they serve as foundational scaffolds for the development of a vast array of functional molecules.

In the realm of medicinal chemistry, heterocyclic structures are paramount. It is estimated that over 90% of newly approved drugs feature a heterocyclic motif, a testament to their versatility and ability to interact with biological targets. ijraset.com Compounds containing nitrogen, oxygen, and sulfur are particularly prevalent and have led to the development of life-saving pharmaceuticals, including antibiotics, anticancer agents, and antiviral drugs. ijarsct.co.inmdpi.com The unique three-dimensional arrangements and electronic properties conferred by the heteroatoms allow for precise tuning of a molecule's biological activity and pharmacokinetic properties. nih.gov

Beyond pharmaceuticals, heterocyclic compounds are pivotal in the agrochemical industry, contributing to the creation of effective pesticides and herbicides. ijarsct.co.in In materials science, they are instrumental in the design of advanced materials such as conducting polymers, organic semiconductors, and functional dyes. numberanalytics.com The ability to synthesize a diverse library of heterocyclic structures enables chemists to tailor materials with specific electronic and optical properties, driving innovation in fields like electronics and energy. numberanalytics.com The continuous exploration of new synthetic methodologies and the investigation of the unique reactivity of these compounds ensure that heterocyclic chemistry remains a vibrant and impactful area of modern scientific inquiry. numberanalytics.com

Overview of 1,3,4-Oxadiazoles in Diverse Academic and Industrial Sectors

The 1,3,4-oxadiazole (B1194373) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in both academic and industrial research. mdpi.com This structural motif has garnered significant attention due to its remarkable chemical stability and its capacity to serve as a versatile pharmacophore, enhancing the biological activity of molecules. eurekaselect.commdpi.com

In the pharmaceutical sector , 1,3,4-oxadiazole derivatives are recognized for their broad spectrum of biological activities. researchgate.net They form the core of numerous therapeutic agents with applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic agents. mdpi.comresearchgate.net A notable example is Raltegravir, an antiviral drug used in the treatment of HIV, which contains a 1,3,4-oxadiazole moiety and functions by inhibiting the viral integrase enzyme. mdpi.commdpi.com The oxadiazole ring is often employed as a bioisostere for amide or ester groups, improving a drug candidate's metabolic stability and pharmacokinetic profile. mdpi.com

In the agrochemical industry , compounds based on the 1,3,4-oxadiazole core have demonstrated potent herbicidal, insecticidal, and fungicidal properties. researchgate.net Their development contributes to crop protection and sustainable agricultural practices. ontosight.ai

The applications of 1,3,4-oxadiazoles extend into materials science . Their unique electronic and photophysical properties make them valuable components in the development of organic light-emitting diodes (OLEDs), fluorescent materials, and thermally stable polymers. eurekaselect.comresearchgate.net The rigid and planar nature of the oxadiazole ring can facilitate π-π stacking interactions, which are crucial for charge transport in organic electronic devices. nih.gov

The following table summarizes the diverse applications of the 1,3,4-oxadiazole scaffold:

| Sector | Applications |

| Pharmaceuticals | Antibacterial, Antifungal, Antiviral (e.g., Raltegravir), Anticancer, Anti-inflammatory, Analgesic |

| Agrochemicals | Herbicides, Insecticides, Fungicides |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Fluorescent Materials, Thermally Stable Polymers |

Specific Research Focus on 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine and Related Structural Motifs

The compound this compound, which integrates a phenyl ring, a 1,3,4-oxadiazole core, and a pyridine (B92270) ring, represents a significant area of contemporary chemical research. This specific structural motif is of interest due to the combined properties of its constituent heterocyclic and aromatic systems. The pyridine ring, a six-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds and can participate in hydrogen bonding and metal coordination. nih.gov The 1,3,4-oxadiazole ring provides metabolic stability and a rigid scaffold, while the phenyl group offers a site for further functionalization to modulate the compound's properties.

Research into this and related oxadiazole-pyridine architectures is driven by their potential in several key areas:

Medicinal Chemistry : The hybridization of pyridine and 1,3,4-oxadiazole moieties is a strategic approach in drug design. nih.gov Studies have explored these hybrids as potential anticancer agents, with some derivatives showing significant cytotoxicity against cancer cell lines. nih.govresearchgate.net The rationale is that combining these two pharmacologically important heterocycles can lead to synergistic effects and enhanced therapeutic efficacy. nih.gov Furthermore, these scaffolds have been investigated for their potential as inhibitors of enzymes such as cyclooxygenases and cytochrome P450 enzymes, which are important targets in various diseases. mdpi.comcam.ac.uk

Materials Science : The electronic properties of oxadiazole-pyridine systems make them promising candidates for use in organic electronics. The 1,3,4-oxadiazole unit is known for its electron-transporting capabilities, while the pyridine moiety can also influence the electronic characteristics of the molecule. This has led to their investigation as hole-blocking materials in organic light-emitting diodes (OLEDs). researchgate.net The non-planar nature of some of these molecules, such as N-Phenyl-N-{4-[5-(4-pyrid-yl)-1,3,4-oxadiazol-2-yl]phen-yl}aniline, is also a key feature in the design of materials for electronic applications. nih.gov

Supramolecular Chemistry and Crystal Engineering : The presence of multiple aromatic and heterocyclic rings in these molecules allows for the study of noncovalent interactions, such as π-π stacking. nih.gov Understanding these interactions is crucial for predicting and controlling the solid-state packing of molecules, which in turn influences their material properties. Research has focused on the (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions in the crystal structures of related compounds. nih.govresearchgate.net

Scope and Academic Relevance of Current Investigations on Oxadiazole-Pyridine Architectures

The academic relevance of ongoing research into oxadiazole-pyridine architectures is substantial, spanning multiple disciplines from synthetic organic chemistry to medicinal chemistry and materials science. The current scope of investigations is broad, focusing on several key themes that promise to advance fundamental understanding and lead to practical applications.

A primary area of focus is the synthesis of novel derivatives . Chemists are continuously developing more efficient and versatile synthetic routes to access a wider range of oxadiazole-pyridine compounds with diverse substitution patterns. nih.govmdpi.com This allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing the desired properties of these molecules.

In medicinal chemistry , the investigation of oxadiazole-pyridine scaffolds as potential therapeutic agents is a highly active field. Researchers are exploring their efficacy against a variety of diseases, including cancer and infectious diseases. nih.govnih.gov A significant aspect of this research involves understanding the molecular mechanisms of action. For instance, studies have shown that certain oxadiazole-pyridine based ligands can bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. mdpi.comnih.gov This provides a promising avenue for the development of novel anticancer drugs.

The development of advanced materials is another key driver of research in this area. The unique electronic and photophysical properties of oxadiazole-pyridine compounds make them attractive for applications in organic electronics. Current investigations are aimed at fine-tuning their molecular structure to enhance properties such as charge transport, luminescence, and thermal stability for use in devices like OLEDs. researchgate.net

Furthermore, fundamental studies on the supramolecular chemistry of these compounds are of significant academic interest. By examining the noncovalent interactions, such as π-π stacking and hydrogen bonding, that govern their self-assembly in the solid state, researchers can gain insights into crystal engineering and the design of materials with tailored properties. nih.gov

The table below outlines the primary research directions for oxadiazole-pyridine architectures:

| Research Area | Key Objectives |

| Synthetic Chemistry | Development of efficient synthetic methodologies for novel derivatives. |

| Medicinal Chemistry | Exploration of anticancer, antimicrobial, and enzyme inhibitory activities; Elucidation of mechanisms of action (e.g., G-quadruplex stabilization). mdpi.comnih.gov |

| Materials Science | Design and synthesis of materials for organic electronics (e.g., OLEDs) with optimized electronic and photophysical properties. |

| Supramolecular Chemistry | Investigation of noncovalent interactions and crystal packing to guide the design of functional materials. |

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIXVQYWFSEXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Pyridine

Established Synthetic Routes to the 1,3,4-Oxadiazole (B1194373) Core

The construction of the 1,3,4-oxadiazole ring is typically achieved through cyclization reactions that form the five-membered ring containing one oxygen and two nitrogen atoms. Key precursors for these syntheses are acid hydrazides, which can undergo transformation through several distinct pathways.

Cyclization Reactions of Acid Hydrazides with Carboxylic Acids or Their Derivatives

One of the most common and direct methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine, involves the condensation and subsequent cyclodehydration of an acid hydrazide with a carboxylic acid or its derivative. mdpi.comnih.gov In the context of the title compound, this involves the reaction of isonicotinic acid hydrazide with benzoic acid or a benzoic acid derivative. mdpi.comnih.gov

The reaction is typically carried out in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the intramolecular cyclization by removing a molecule of water. mdpi.comnih.govijpsdronline.com The process can be performed under conventional reflux conditions. For instance, an equimolar mixture of isonicotinic hydrazide and a suitable aromatic acid can be refluxed in excess phosphorus oxychloride for several hours to yield the desired 1,3,4-oxadiazole derivative. mdpi.com An alternative approach involves the use of orthoesters, such as triethylorthobenzoate, which can react with isonicotinic acid hydrazide under prolonged reflux to form the target compound. nih.gov

Table 1: Conventional Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using POCl₃

| Reactant 1 | Reactant 2 | Dehydrating Agent | Conditions | Product Class | Ref. |

|---|---|---|---|---|---|

| Isonicotinic Hydrazide | Aromatic Carboxylic Acid | POCl₃ | Reflux, 9 h | 2-(Aryl)-5-(4-pyridyl)-1,3,4-oxadiazole | mdpi.com |

| Benzoyl Hydrazine | Aromatic Carboxylic Acid | POCl₃ | Reflux, 9 h | 2-(Aryl)-5-phenyl-1,3,4-oxadiazole | mdpi.com |

Oxidative Cyclization Approaches

An alternative strategy for forming the 1,3,4-oxadiazole ring is through the oxidative cyclization of N-acylhydrazones. tandfonline.com This two-step process begins with the condensation of an acid hydrazide (e.g., isonicotinic acid hydrazide) with an aldehyde (e.g., benzaldehyde) to form an N-acylhydrazone intermediate. This intermediate is then subjected to an oxidizing agent, which promotes the cyclization and formation of the oxadiazole ring. researchgate.net

Various oxidizing agents have been employed for this transformation. A notable development in this area is the use of molecular iodine (I₂) as a catalyst. tandfonline.com This approach can be performed as a one-pot synthesis where the acid hydrazide and aldehyde are reacted in the presence of a catalytic amount of iodine, avoiding the need to isolate the acylhydrazone intermediate. tandfonline.com

Microwave-Assisted Synthesis Protocols

To enhance reaction efficiency, reduce reaction times, and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of 1,3,4-oxadiazoles. wjarr.comresearchgate.net Chemical transformations that might take several hours under conventional heating can often be completed in a matter of minutes using microwave irradiation. researchgate.net

The synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles has been achieved by reacting isoniazid (B1672263) (isonicotinic acid hydrazide) with various aromatic aldehydes to form hydrazones, which are then cyclized in the presence of a catalyst like chloramine-T under microwave irradiation. nih.gov Another microwave-assisted method involves the direct reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like POCl₃. researchgate.net This approach combines the common cyclodehydration strategy with the benefits of microwave heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Synthesis Method | Typical Reaction Time | Advantages | Ref. |

|---|---|---|---|

| Conventional Heating | 4 - 9 hours | Standard, well-established | researchgate.net |

Green Chemistry Considerations and Environmentally Benign Procedures

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of 1,3,4-oxadiazoles. A key focus has been the reduction or elimination of hazardous organic solvents. tandfonline.com

A prominent example is the solvent-free synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using a grinding technique. tandfonline.com This mechanochemical method involves grinding an aromatic hydrazide and an aromatic aldehyde with a catalytic amount of molecular iodine in a mortar and pestle at room temperature. The reaction proceeds rapidly (typically within 5-10 minutes) and in high yields. This procedure avoids the use of organic solvents during the reaction and work-up, and the only byproduct is water. After the reaction, excess iodine is removed by washing with an aqueous solution of sodium thiosulfate, and the solid product can be isolated by simple filtration. tandfonline.com

Functionalization and Derivatization Strategies for this compound Analogues

Substituent Variations on the Phenyl Moiety to Influence Electronic and Steric Properties

The electronic and steric properties of this compound analogues can be systematically tuned by introducing different substituents onto the phenyl ring. This is typically achieved by using appropriately substituted benzoic acids or benzaldehydes as starting materials in the synthetic routes described in section 2.1. ijpsdronline.comnih.gov

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions (ortho, meta, para) of the phenyl ring alters the electron density distribution across the entire molecule.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the phenyl ring. This can affect the molecule's reactivity, photophysical properties, and interactions with biological targets. ijpsdronline.com

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro groups (-NO₂) decrease the electron density of the phenyl ring. ijpsdronline.com Theoretical studies on related substituted heterocyclic systems have shown that such modifications have a significant impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. jobrs.edu.iq Generally, EDGs tend to raise the HOMO energy level, while EWGs lower the LUMO energy level, thereby reducing the HOMO-LUMO energy gap and potentially increasing chemical reactivity. jobrs.edu.iq

The relationship between the electronic nature of the substituent and the reactivity of the molecule can sometimes be quantified through structure-reactivity relationships, such as the Hammett correlation, which links reaction rates or equilibrium constants to the electronic properties of substituents on an aromatic ring. nih.gov

Table 3: Examples of Substituted Phenyl Analogues and Their Potential Electronic Influence

| Phenyl Substituent (X) | Substituent Type | Expected Electronic Effect | Starting Material Example |

|---|---|---|---|

| -H | Neutral | Baseline | Benzoic Acid |

| 4-OCH₃ | Electron-Donating | Increases electron density | 4-Methoxybenzoic Acid |

| 4-CH₃ | Electron-Donating | Increases electron density | 4-Methylbenzoic Acid |

| 4-Cl | Electron-Withdrawing | Decreases electron density | 4-Chlorobenzoic Acid |

By systematically varying these substituents, a library of 4-(5-Aryl-1,3,4-oxadiazol-2-yl)pyridine compounds can be generated, allowing for the exploration of structure-property relationships.

Modifications and Functionalization at the Pyridine (B92270) Ring System

The pyridine ring within the this compound scaffold is a prime target for chemical modification to modulate the molecule's physicochemical properties and biological activity. One significant transformation is the partial reduction of the pyridine ring to generate tetrahydropyridine (B1245486) (THP) derivatives. This modification alters the planarity and electronic nature of the aromatic system, introducing three-dimensional character to the molecule.

A common strategy to achieve this involves the formation of N-ylides from the parent pyridinium (B92312) salt. For instance, the nitrogen atom of the pyridine ring can be aminated using reagents like O-mesitylenesulfonyl hydroxylamine (B1172632) (MSH). The resulting N-aminopyridinium salt is then reacted with acyl or sulfonyl chlorides to form stable N-ylides. Subsequent reduction of these ylides, typically with a mild reducing agent such as sodium borohydride (B1222165) in ethanol, yields the corresponding N-substituted 1,2,3,6-tetrahydropyridine (B147620) derivatives. This process effectively functionalizes the pyridine ring system while transforming its core structure.

Introduction of Diverse Linkers and Bridging Moieties (e.g., polyethylene (B3416737) glycol, alkyl chains)

The introduction of linkers and bridging moieties to the this compound core is a widely used strategy to connect the scaffold to other chemical entities or to explore structure-activity relationships. These linkers can vary significantly in length, flexibility, and chemical nature, ranging from simple alkyl chains to more complex structures like polyethylene glycol (PEG).

One common approach involves precursor molecules like 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. The thiol group provides a convenient handle for introducing a variety of linkers. For example, it can be reacted with ethyl chloroacetate (B1199739) to introduce an acetic acid moiety, which is then converted to an acetohydrazide. This hydrazide can be further reacted with various aldehydes to form acylhydrazone linkers. acs.orgresearchgate.net Alternatively, the thiol can be alkylated to introduce thioether-based linkers, such as in the synthesis of 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives. jocpr.com

Another strategy involves incorporating linkers during the synthesis of the oxadiazole ring itself. For instance, starting with 2-aminopyridine, a chloroacetyl group can be added, followed by conversion to a hydrazide. This intermediate, N'-((pyridin-2-ylamino)acetyl)benzohydrazide, already contains a methylene (B1212753) bridge linker before the final cyclization to form the oxadiazole ring. researchgate.net This method results in structures like N-{[5-phenyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine.

The table below summarizes examples of linkers introduced onto the pyridyl-oxadiazole scaffold.

| Precursor Scaffold | Reagent/Method | Linker Introduced | Resulting Compound Class |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Ethyl chloroacetate, then Hydrazine Hydrate | -S-CH₂-C(O)NHNH₂ | Acylhydrazide derivatives |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Substituted 2-chloroacetamides | -S-CH₂-C(O)NH-Ar | Thioacetamide derivatives jocpr.com |

| 2-Aminopyridine | Chloroacetyl chloride, Hydrazine, Benzoic acid | -CH₂- | N-methyl-pyridin-2-amine derivatives researchgate.net |

| 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | Diazotization, Azo coupling | -N=N-Ar | Phenylazo derivatives nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions for Complex Structure Generation

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from the this compound scaffold by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions enable the direct connection of the core structure to various aryl, heteroaryl, or alkyl groups, significantly expanding its structural diversity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds between an organoboron compound (like a boronic acid) and a halide. For example, a bromo-substituted precursor, such as 2-(4-bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole, can be coupled with various aryl or heteroaryl boronic acids. researchgate.net This methodology allows for the synthesis of highly conjugated systems, linking the oxadiazole scaffold to other aromatic rings like thiophene, furan, or substituted benzenes. researchgate.netnih.gov Catalytic systems often employ a palladium source, such as Pd(PPh₃)₄ or [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing rigid, linear alkyne linkers into the molecular structure. A haloaryl derivative of the pyridyl-oxadiazole scaffold can be coupled with a terminal alkyne to generate extended π-conjugated systems. researchgate.net These reactions are valuable in the development of materials with specific optoelectronic properties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. It couples an amine with an aryl halide, allowing for the introduction of diverse amino functionalities. wikipedia.org For instance, a chloro- or bromo-substituted pyridyl-oxadiazole can be reacted with primary or secondary amines to generate N-arylated derivatives. This strategy was successfully used in the synthesis of complex phenylurea-pyrimidine derivatives, where the final C-N bond formation was achieved via a Buchwald-Hartwig amination. researchgate.net

The following table provides an overview of these key cross-coupling reactions.

| Reaction Name | Catalyst System (Typical) | Bond Formed | Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ / Base | C(sp²)-C(sp²) | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid |

| Sonogashira | Pd catalyst + Cu(I) co-catalyst / Amine Base | C(sp²)-C(sp) | Aryl/Vinyl Halide + Terminal Alkyne |

| Buchwald-Hartwig | Pd catalyst + Ligand / Base | C(sp²)-N | Aryl Halide + Amine |

Novel Synthetic Approaches for Compounds Incorporating the this compound Scaffold

While traditional methods for synthesizing 1,3,4-oxadiazoles often involve the cyclodehydration of diacylhydrazines using harsh reagents like POCl₃ or H₂SO₄, recent research has focused on developing more efficient, rapid, and environmentally benign methodologies. benthamdirect.commdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles has been successfully achieved using this technique. For instance, the reaction of isonicotinohydrazide with various aromatic aldehydes, followed by oxidative cyclization using a reagent like chloramine-T, can be performed efficiently under microwave irradiation. nih.gov This method significantly reduces reaction times from hours to minutes. jocpr.comwjarr.com

Flow Synthesis: Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. An efficient flow process for synthesizing 1,3,4-oxadiazoles has been developed via an iodine-mediated oxidative cyclization of N-acylhydrazones. nih.gov The reaction proceeds in a heated packed-bed reactor, allowing for the rapid generation of the oxadiazole products with short residence times. nih.govthieme-connect.com This approach can be integrated with in-line extraction and purification steps, creating a highly automated and efficient synthetic platform. nih.gov

One-Pot Procedures: One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. Several novel one-pot methods for 2,5-disubstituted 1,3,4-oxadiazoles have been reported. One such approach involves a copper-catalyzed dual oxidation reaction between arylacetic acids and hydrazides under an oxygen atmosphere. nih.govacs.org This method proceeds via an oxidative decarboxylation followed by oxidative functionalization of the imine C-H bond. nih.gov Another strategy employs a one-pot synthesis-functionalization sequence where a carboxylic acid is first converted to a 1,3,4-oxadiazole intermediate, which is then immediately subjected to a palladium-catalyzed arylation reaction in the same vessel. acs.org

The table below compares these novel synthetic approaches with conventional methods.

| Synthetic Approach | Key Features | Typical Reagents/Conditions | Advantages |

| Conventional Heating | Standard reflux conditions | POCl₃, H₂SO₄, P₂O₅ | Well-established, versatile |

| Microwave-Assisted | Rapid heating, shorter reaction times | Microwave reactor, polar solvents | High speed, improved yields, cleaner reactions jocpr.comnih.gov |

| Flow Chemistry | Continuous processing, precise control | Packed-bed or microreactor, pumps | Scalability, safety, automation, integration nih.govthieme-connect.com |

| One-Pot Synthesis | Multiple steps in a single vessel | Copper catalysts, coupling agents (CDI) | High efficiency, reduced waste, simplified workflow nih.govnih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the molecular framework.

The ¹H NMR spectrum of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine reveals distinct signals corresponding to the protons of the phenyl and pyridine (B92270) rings. The chemical shifts (δ) are influenced by the electronic environment, with the electronegativity of the nitrogen and oxygen atoms in the heterocyclic rings causing adjacent protons to appear at lower fields (deshielded).

In a typical ¹H NMR spectrum, the protons of the pyridine ring often appear as two distinct doublets in the aromatic region. nih.gov One doublet, corresponding to the protons ortho to the pyridine nitrogen, is significantly deshielded and appears at a lower field (around 8.15 ppm). nih.gov The other doublet, for the protons meta to the nitrogen, resonates at a higher field (around 7.11 ppm). nih.gov The protons of the phenyl group typically appear as a multiplet in the range of 7.24–7.35 ppm. who.int

Table 1: Representative ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine (ortho to N) | ~ 8.15 | Doublet |

| Pyridine (meta to N) | ~ 7.11 | Doublet |

| Phenyl | ~ 7.24 - 7.35 | Multiplet |

Note: Data are representative and may vary slightly based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbons of the 1,3,4-oxadiazole (B1194373) ring are particularly characteristic, resonating at low fields due to the influence of the adjacent heteroatoms. mdpi.com Typically, the C2 and C5 carbons of the oxadiazole ring appear in the δ 155-165 ppm range. researchgate.net The narrow chemical shift difference between these two carbons is a hallmark of this substitution pattern. researchgate.net Aromatic carbons of the phenyl and pyridine rings are observed between approximately 110 and 155 ppm. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxadiazole) | 160 - 165 |

| C5 (Oxadiazole) | 155 - 165 |

| Pyridine & Phenyl | 110 - 155 |

Note: These are expected ranges based on literature for similar 1,3,4-oxadiazole derivatives. mdpi.comresearchgate.net

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is an indispensable tool. This technique is highly sensitive to the local electronic environment of fluorine atoms. While specific data for a fluorinated derivative of the title compound are not detailed in the analyzed literature, studies on other fluorinated 1,3,4-oxadiazoles demonstrate the utility of this method. sctunisie.orgnih.gov

In a hypothetical compound such as 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyridine, the ¹⁹F NMR spectrum would show a signal for the fluorine atom on the phenyl ring. The chemical shift of this signal, typically referenced to an external standard like CFCl₃, would confirm the presence of fluorine. semanticscholar.org Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (³JHF) or ¹³C nuclei would provide valuable information for definitive structural assignment. sctunisie.org For instance, in perfluoroalkylated 1,3,4-oxadiazoles, distinct signals are observed for CF₃ and various CF₂ groups, with coupling constants (²JCF) providing connectivity data. sctunisie.org

While ¹H and ¹³C NMR provide primary data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. It would be used to confirm the proton assignments within the pyridine and phenyl rings.

Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the definitive assignment of carbon atoms that bear protons.

Correlations from the pyridine protons to the C2 carbon of the oxadiazole ring.

Correlations from the phenyl protons to the C5 carbon of the oxadiazole ring. These correlations definitively link the aromatic rings to the central oxadiazole core.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. mdpi.com For this compound, the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated value based on its chemical formula, C₁₃H₁₀N₃O⁺. This technique confirms the molecular formula with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Table 3: HRMS Data for this compound

| Formula | Species | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|---|

| C₁₃H₉N₃O | [M+H]⁺ | 224.0818 | Consistent with calculated value |

Note: HRMS analysis confirms the elemental composition of the title compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques used for this purpose. The spectrum of this compound is characterized by several key absorption bands. nih.gov

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, indicative of the C-H bonds on the phenyl and pyridine rings. who.int

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the oxadiazole and pyridine rings, and the C=C bonds of the aromatic systems, are observed in the 1500-1650 cm⁻¹ region. nih.govmdpi.com A strong band around 1610-1630 cm⁻¹ is often characteristic of the C=N stretching of the oxadiazole ring. derpharmachemica.com

C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage within the 1,3,4-oxadiazole ring is a key diagnostic feature, typically appearing in the 1000-1250 cm⁻¹ range. nih.govoaji.net An absorption band around 1060-1090 cm⁻¹ is often assigned to this C-O-C stretch. oaji.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

Table 4: Key Infrared (IR) Absorption Bands for 1,3,4-Oxadiazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (Oxadiazole) | 1610 - 1630 |

| Aromatic C=C/C=N Stretch | 1500 - 1600 |

| C-O-C Asymmetric/Symmetric Stretch | 1000 - 1250 |

Source: Data compiled from studies on various 2,5-disubstituted 1,3,4-oxadiazoles. who.intderpharmachemica.comnih.govoaji.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of this compound. The analysis of its UV-Vis spectrum provides significant insights into the electronic transitions occurring within the molecule and confirms the presence of an extended π-conjugated system. The molecule's structure, which links a phenyl ring and a pyridine ring through a 1,3,4-oxadiazole bridge, creates a conjugated pathway that is electronically active in the ultraviolet region.

The UV-Vis spectrum of this compound is typically characterized by intense absorption bands located in the range of 280 to 350 nm. These high-intensity absorptions are primarily attributed to π → π* transitions. Such transitions involve the excitation of electrons from lower-energy π bonding orbitals to higher-energy π* antibonding orbitals across the delocalized system encompassing the aromatic and heteroaromatic rings. The specific position of the absorption maximum (λmax) is influenced by the extent of conjugation and the electronic nature of the constituent rings. For instance, studies on analogous 2,5-diaryl-1,3,4-oxadiazoles report strong absorption maxima between 283 nm and 303 nm, which are assigned to the electronic transitions within the conjugated 5-phenyl-1,3,4-oxadiazole segment. researchgate.net Other structurally related compounds, such as 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, exhibit a distinct absorption band at 305 nm. wordpress.com The presence of both electron-donating (phenyl) and electron-accepting (pyridine) moieties can also influence the energy of these transitions.

Less intense absorptions corresponding to n → π* transitions may also be present, often appearing as shoulders on the main absorption bands or being obscured by the more intense π → π* bands. These transitions involve the excitation of non-bonding electrons, such as those on the nitrogen and oxygen atoms of the oxadiazole and pyridine rings, into π* antibonding orbitals. The extensive conjugation across the molecule facilitates electron delocalization, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the near-UV region.

| Compound Structure | Absorption Maximum (λmax) | Attributed Electronic Transition | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole | 283 - 303 nm | π → π | researchgate.net |

| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) | 305 nm | π → π | wordpress.com |

| Symmetrical 2,5-diaryl-1,3,4-oxadiazole | ~330 nm | π → π* | researchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. This technique provides unambiguous evidence of the compound's connectivity and offers critical insights into its conformational preferences and crystal packing.

The molecular architecture revealed by X-ray crystallography confirms the linkage of the phenyl and pyridine rings to the C5 and C2 positions of the central 1,3,4-oxadiazole ring, respectively. A key structural feature of this and related 2,5-diaryl-1,3,4-oxadiazole derivatives is the tendency for the molecule to adopt a nearly planar conformation. researchgate.net This planarity is crucial as it maximizes the overlap of p-orbitals across the rings, thereby facilitating the extensive π-conjugation responsible for the compound's electronic properties observed in UV-Vis spectroscopy.

Conformational analysis focuses on the torsion or dihedral angles between the plane of the central oxadiazole ring and the planes of the attached phenyl and pyridine rings. In an ideal planar structure, these dihedral angles would be 0°. However, minor twists are common due to steric hindrance and crystal packing forces. For example, in the crystal structure of a similar pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole, all aromatic rings were found to be approximately coplanar, which allows for effective electronic conjugation. researchgate.net The bond lengths within the 1,3,4-oxadiazole ring are intermediate between single and double bonds, which is characteristic of an aromatic heterocyclic system with delocalized electrons.

The crystal packing is governed by non-covalent intermolecular interactions. In the solid state, molecules of this compound are likely to arrange in patterns dictated by π-π stacking interactions between the flat, aromatic surfaces of adjacent molecules. These interactions play a significant role in stabilizing the crystal lattice.

| Parameter | Value/Description | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. | researchgate.net |

| Conformation | Approximately coplanar aromatic rings | Indicates a high degree of conjugation across the molecule. | researchgate.net |

| Intermolecular Interactions | π-π stacking | Governs the packing of molecules in the solid state. | nih.gov |

Computational Chemistry and Theoretical Modeling of 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution, which are fundamental to understanding a molecule's reactivity and stability.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

Implications of the HOMO-LUMO Gap:

Kinetic Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

Chemical Reactivity: A small energy gap indicates that the molecule is more reactive and prone to chemical reactions.

Electron Transfer: The energies of HOMO and LUMO are related to ionization potential and electron affinity, respectively, which helps in understanding charge-transfer reactions within the molecule.

While specific DFT calculations for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine are not extensively detailed in the public literature, studies on analogous compounds provide insight. For instance, a DFT study on the closely related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated a HOMO-LUMO energy gap of 4.4815 eV, suggesting good kinetic stability. For other 1,3,4-oxadiazole (B1194373) derivatives, HOMO-LUMO gaps have been reported in the range of 3.15 eV to 3.83 eV. A smaller gap generally suggests a higher propensity for electron transfer and increased reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data from an Analogous Compound Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

This table presents data for a structurally similar compound to illustrate the outputs of DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the visualization of charge-rich and charge-poor regions.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons, and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

MEP analysis helps predict how a molecule will interact with other molecules, such as biological receptors or chemical reagents. For 1,3,4-oxadiazole derivatives, MEP studies have shown that the nitrogen atoms of the oxadiazole ring are typically the most electron-rich sites (negative potential), making them likely points of interaction for electrophiles or hydrogen bond donors. This analysis is crucial for predicting non-covalent interactions in biological systems.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Docking simulations place the ligand, such as this compound, into the active site of a target protein and evaluate the potential binding modes. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex, including:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Important for binding within nonpolar pockets of the receptor.

Pi-Pi Stacking: Aromatic ring interactions that contribute to binding energy.

Van der Waals Forces: General non-specific interactions.

Studies on various 1,3,4-oxadiazole derivatives have demonstrated their ability to fit into the active sites of enzymes like cyclooxygenase (COX) and Enoyl-ACP reductase, a key enzyme in Mycobacterium tuberculosis. For example, docking studies of N-(furan-2-yl)-1-(5-phenyl-1,3,4-oxadiazol-2-yl) methanimine (B1209239) showed prominent interactions with the NAD and TYR 158 residues of the Enoyl-ACP reductase active site.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. These scores are used to rank potential drug candidates and prioritize them for further experimental testing.

For instance, in a study of novel 1,3,4-oxadiazole derivatives targeting the epidermal growth factor receptor (EGFR), docking scores ranged, with the most potent compound showing a score of -7.89 kcal/mol, indicating strong predicted binding. Such molecular recognition studies are critical for understanding how a compound like this compound might interact with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) with experimentally measured activities or properties.

Once a statistically significant QSAR model is developed, it can be used to:

Predict the activity of new, unsynthesized compounds.

Optimize the structure of existing compounds to enhance desired activities.

Gain insight into the molecular features that are most important for a given biological effect.

While specific QSAR studies focused solely on this compound are not prominent, QSAR analyses have been successfully applied to broader classes of 1,3,4-oxadiazole derivatives to correlate their structures with antibacterial, anticancer, and antioxidant activities. These studies help identify which structural modifications—such as adding electron-donating or withdrawing groups to the phenyl or pyridine (B92270) rings—could potentially enhance the biological efficacy of the core oxadiazole scaffold.

Mechanistic Biochemical and Cellular Investigations of 1,3,4 Oxadiazole Pyridine Derivatives

Enzyme Inhibition Studies (In Vitro)

The 1,3,4-oxadiazole (B1194373) nucleus is a key pharmacophore that enables these molecules to interact with a wide array of enzymes, leading to the modulation of various pathological pathways.

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a critical strategy for the treatment of hyperpigmentation disorders. While direct studies on 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine are limited, related 1,3,4-oxadiazole derivatives have demonstrated significant tyrosinase inhibitory activity. For instance, compounds incorporating a 1,3,4-oxadiazole ring have shown potent inhibition, with some derivatives exhibiting IC₅₀ values significantly lower than the standard inhibitor, kojic acid. nih.gov One potent example, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, displayed an IC₅₀ value of 0.003 µM. nih.gov

The mechanism of inhibition by these compounds often involves chelation of the copper ions within the enzyme's active site, a common feature for tyrosinase inhibitors. mdpi.com Kinetic studies on various heterocyclic inhibitors have revealed several modes of action, including competitive, noncompetitive, uncompetitive, and mixed-type inhibition. mdpi.com For example, molecular docking studies on furan-oxadiazole derivatives have shown interactions with key amino acid residues like HIS-208, HIS-60, and MET-61 in the enzyme's binding pocket. nih.gov The specific kinetics and mechanism for this compound would likely involve similar interactions, leveraging its nitrogen and oxygen atoms for coordination with the enzyme's active site.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.commdpi.com The 1,3,4-oxadiazole scaffold is a common feature in many selective COX-2 inhibitors. nih.gov The design of these inhibitors often incorporates a diarylheterocyclic structure, where the 1,3,4-oxadiazole ring provides the necessary orientation for the molecule to fit into the bulky active site of COX-2, enhancing selectivity over the COX-1 isoform. nih.govnih.gov

Studies on novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles have demonstrated selective COX-2 inhibition, which is attributed to the ability of the phenyl group to penetrate a hydrophobic side-pocket within the COX-2 enzyme. nih.gov Similarly, derivatives of pyrrolo[3,4-d]pyridazinone containing a 1,3,4-oxadiazole moiety have shown superior COX-2 inhibition compared to the reference drug Meloxicam. mdpi.com While direct data on this compound is not available, its structure suggests potential for COX-2 inhibition. The phenyl and pyridine (B92270) rings can act as the diaryl moieties that interact with the active site, potentially modulating the production of inflammatory prostaglandins.

The 1,3,4-oxadiazole ring is a prominent scaffold in the development of anticancer agents that target various enzymes crucial for tumor growth and survival. nih.gov

Telomerase: This enzyme is essential for maintaining telomere length and is overexpressed in the majority of cancer cells. A novel 1,3,4-oxadiazole derivative bearing a pyridine moiety, (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide, has been identified as a potent telomerase inhibitor. nih.gov This compound demonstrated significant anticancer activity against several cancer cell lines, with an IC₅₀ value of 1.18 µM against the HEPG2 cell line, which is more potent than the positive controls staurosporine (B1682477) and ethidium (B1194527) bromide. nih.gov

Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their overexpression is linked to carcinogenesis. nih.gov Certain 1,3,4-oxadiazole derivatives have been developed as effective HDAC inhibitors, inducing cancer cell death through mechanisms like apoptosis and autophagy. nih.gov

Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, essential for DNA replication. mdpi.com Its inhibition is a key mechanism for several chemotherapeutic agents. Hybrids of 1,2,3-triazole and 1,3,4-oxadiazole have been synthesized and shown to be potent TS inhibitors. mdpi.com For instance, compound 12 (4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-phenyl-1H-1,2,3-triazole) exhibited an IC₅₀ of 2.52 µM against TS, outperforming the standard drug pemetrexed. mdpi.com

Thymidine Phosphorylase (TP): TP is an enzyme involved in pyrimidine metabolism and is overexpressed in many solid tumors, where it promotes angiogenesis. rjpbr.com Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione have shown high potency against breast cancer cell lines by inhibiting TP. nih.gov

The structural similarity of this compound to these active compounds suggests it may also function as an inhibitor of these key cancer-related enzymes.

| Enzyme Target | Derivative Example | IC₅₀ Value (µM) | Reference Cell Line/Enzyme |

| Telomerase | (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | 1.18 ± 0.14 | HEPG2 |

| Thymidylate Synthase | 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-phenyl-1H-1,2,3-triazole | 2.52 | Thymidylate Synthase |

Peptide deformylase (PDF) is an essential metalloenzyme in bacteria that removes the N-formyl group from newly synthesized polypeptide chains. nih.gov Its absence in eukaryotes makes it an attractive target for developing novel antibacterial agents. nih.gov The 1,3,4-oxadiazole scaffold has been investigated for its potential to inhibit PDF. nih.govwindows.net

Molecular docking studies have been employed to understand the interaction between 1,3,4-oxadiazole derivatives and the active site of PDF. nih.govniscpr.res.in These studies suggest that the heterocyclic ring can effectively interact with amino acid residues within the enzyme's active site, leading to inhibition of its function and subsequent antibacterial effects. nih.govresearchgate.net The mechanism involves the chelation of the metal ion (typically Fe²⁺) in the active site, which is crucial for the enzyme's catalytic activity. The phenyl and pyridine rings of this compound could further enhance binding affinity through hydrophobic and π-π stacking interactions with the enzyme.

T-type calcium channels (Caᵥ3) are low voltage-activated channels that play a role in various physiological processes and are implicated in pathological conditions such as neuropathic pain and epilepsy. nih.gov Consequently, they are a significant target for drug discovery. nih.govnih.gov A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated as selective T-type calcium channel blockers. nih.govresearchgate.net

One such derivative, 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, which shares the core 5-phenyl-1,3,4-oxadiazole structure, was found to selectively inhibit T-type Ca²⁺ channels over Na⁺ and K⁺ channels in mouse dorsal root ganglion neurons and HEK-293 cells. nih.govnih.gov This compound was identified as a lead for future optimization in the treatment of neuropathic pain and epilepsy. nih.gov The inhibitory activity of this class of compounds highlights the potential of the this compound scaffold to be developed into selective modulators of T-type calcium channels.

Receptor Binding and Signal Transduction Pathway Modulation (In Vitro)

Beyond direct enzyme inhibition, 1,3,4-oxadiazole-pyridine derivatives can modulate cellular functions by binding to specific receptors and interfering with signal transduction pathways. While studies on the exact compound this compound are not extensively detailed, research on related structures provides insights into potential mechanisms.

For instance, derivatives of aryl pyridine have been investigated as inhibitors of receptor tyrosine kinases such as c-MET and VEGFR-2, which are crucial for tumor angiogenesis and metastasis. nih.gov The pyridine moiety can serve as a key interaction point within the ATP-binding pocket of these kinases. Furthermore, phenyl-oxadiazole derivatives have been explored as ligands for other receptors, including the sigma-1 (σ1) receptor, which is implicated in various neurological disorders. researchgate.net

The non-planar, bipolar nature of a closely related compound, N-Phenyl-N-{4-[5-(4-pyrid-yl)-1,3,4-oxadiazol-2-yl]phen-yl}aniline, has been confirmed through crystallographic studies. nih.gov This structural feature, combined with the presence of multiple aromatic rings and heteroatoms, provides the necessary framework for potential π-π stacking and hydrogen bonding interactions with various biological receptors, thereby modulating their downstream signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a critical enzyme that governs the cell cycle, making it a significant target for the development of anticancer therapies. rsc.org Derivatives of 1,3,4-oxadiazole have been a focus of research for their potential as EGFR inhibitors. The structure of these compounds, particularly the 2,5-disubstituted 1,3,4-oxadiazole scaffold, is important for their pharmacological activity. Structure-activity relationship (SAR) studies have indicated that an aryl bulky group at the second position and an aromatic ring linked by an aliphatic chain at the fifth position are key for their anticancer effects. nih.gov

Several novel series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their EGFR tyrosine kinase (TK) inhibition. For instance, certain oxadiazole and pyrazoline derivatives have demonstrated significant inhibitory activity. nih.gov In one study, compounds 5a and 10b exhibited potent EGFR inhibition with IC₅₀ values of 0.09 and 0.16 µM, respectively, which are comparable to the reference drug gefitinib (B1684475) (IC₅₀ = 0.04 µM). nih.govresearchgate.net Further investigation revealed that compound 5a also displayed good activity against other members of the EGFR family, HER3 and HER4, with IC₅₀ values of 0.18 and 0.37 µM. researchgate.net Another highly effective EGFR inhibitor, a derivative identified as Compound 19 , demonstrated considerable suppression of EGFR with an IC₅₀ value of 0.313 µM. researchgate.net

The mechanism of action often involves the compound binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. rsc.org Molecular docking studies have supported these findings by illustrating the interaction of these compounds within the EGFR binding pocket. researchgate.net The quinoxaline (B1680401) ring and certain substituents like NO₂ have been identified as important for the inhibitory activity of some 1,3,4-oxadiazole derivatives. bohrium.com These findings highlight the potential of 1,3,4-oxadiazole-pyridine derivatives as effective EGFR inhibitors for anticancer therapy. rsc.org

| Compound | Target | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 5a | EGFR | 0.09 | Gefitinib | 0.04 |

| Compound 10b | EGFR | 0.16 | Gefitinib | 0.04 |

| Compound 19 | EGFR | 0.313 | Not Specified | Not Specified |

| Compound 5a | HER3 | 0.18 | Gefitinib | 0.35 |

| Compound 5a | HER4 | 0.37 | Gefitinib | 0.58 |

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Interference

Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in many human malignancies. nih.gov The STAT3 signaling pathway is a crucial target for cancer therapy due to its role in cell proliferation, survival, and differentiation. nih.govscilit.com Recent studies have identified synthetic oxadiazoles (B1248032) as inhibitors of STAT3 signaling. nih.gov

One novel 1,3,4-oxadiazole derivative, CHK9 (2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole), has shown potent antitumor effects by interfering with the STAT3 signaling pathway in lung cancer cells. nih.govresearchgate.net This compound was found to reduce the phosphorylation of STAT3 at tyrosine 705 (STAT3Y705) in a dose-dependent manner, without affecting the activation and expression of JAK2 and STAT5. nih.gov Furthermore, it decreased the expression of a STAT3-dependent luciferase reporter gene. nih.gov The inhibitory action of some oxadiazole derivatives on STAT3 is believed to occur through direct interaction with the SH2 domain of the STAT3 protein. nih.gov

Predictive studies on a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles indicated that the inhibition of the STAT3 transcription factor is a highly probable anticancer mechanism for these compounds. mdpi.com This interference with the STAT3 pathway leads to a downstream effect on the expression of various proteins involved in apoptosis. For instance, CHK9 increased the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, BID, and ICAM-1. nih.govresearchgate.net These findings underscore the potential of 1,3,4-oxadiazole-pyridine derivatives to exert their anticancer effects by targeting the STAT3 signaling pathway.

MicroRNA-21 (miR-21) Expression Modulation

MicroRNA-21 (miR-21) is a single-stranded, non-coding RNA that is often highly expressed in a variety of tumor cells and is implicated in tumor cell proliferation, metabolism, metastasis, and drug resistance. nih.gov Predictive studies have identified miR-21 as a probable pharmacological target for newly synthesized 2,5-diaryl/heteroaryl-1,3,4-oxadiazole derivatives. mdpi.com

High expression of miR-21 has been observed in several types of cancer, including glioblastoma, hepatocellular carcinoma, ovarian cancer, colorectal cancer, and lung cancer. nih.gov In the context of non-small cell lung cancer, inhibiting the expression of miR-21 has been shown to increase apoptosis and necrosis in cancer cells. nih.gov The mechanism by which miR-21 promotes cancer progression is partly through its regulation of pathways such as the PTEN pathway. nih.gov

While direct experimental evidence detailing the modulation of miR-21 expression by this compound is still emerging, the predictive analyses suggest that this is a promising area of investigation. mdpi.com The potential for 1,3,4-oxadiazole derivatives to down-regulate miR-21 expression could represent a significant mechanism for their anticancer activity, warranting further research to validate these computational predictions.

Cellular Effects on Proliferative Pathways (In Vitro Cell Line Studies)

Antiproliferative Effects on Human Malignant Cell Lines (e.g., HT-29, MDA-MB-231, MCF-7, HEPG2)

Derivatives of 1,3,4-oxadiazole have demonstrated significant antiproliferative activity against a range of human malignant cell lines. In vitro studies have evaluated these compounds against colon adenocarcinoma (HT-29), breast adenocarcinoma (MDA-MB-231 and MCF-7), and hepatocellular liver carcinoma (HEPG2) cell lines. mdpi.comddtjournal.comresearchgate.net

One study reported that a series of new 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives were evaluated for their antiproliferative activity, with several compounds showing inhibitory effects against MDA-MB-231, HT29, and HepG2 cells. ddtjournal.comresearchgate.net Another series of novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were tested on HT-29 and MDA-MB-231 cell lines, with the latter being more sensitive to the compounds' actions. mdpi.com For example, compound 3e (2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole) showed promising effects on the MDA-MB-231 cell line. mdpi.com

A novel series of 1,3,4-oxadiazole derivatives bearing a pyridine moiety showed that compound (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide was a potent inhibitor against four cancer cell lines, including HEPG2 and MCF7, with an IC₅₀ value of 1.18 ± 0.14 µM. nih.gov Additionally, some 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives were found to have high potency against the MCF-7 breast cancer cell line. nih.gov

| Compound | Cell Line | Activity/IC₅₀ (µM) |

|---|---|---|

| Compound 3e | MDA-MB-231 | Promising effect at 10 µM |

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HEPG2, MCF7 | 1.18 ± 0.14 |

| Derivatives 80 and 81 | MCF-7 | High potency |

| Compound 10c | HepG-2, MCF7 | 1.82 - 5.55 |

Mechanisms of Apoptosis Induction and Cell Cycle Arrest in Cultured Cells

The antiproliferative effects of 1,3,4-oxadiazole-pyridine derivatives are often mediated through the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has been a key tool in elucidating these mechanisms. mdpi.com

Treatment of cancer cells with these compounds has been shown to lead to an accumulation of cells in specific phases of the cell cycle. For instance, a highly effective EGFR inhibitor, Compound 19 , was found to halt the HePG-2 cell cycle at the G0/G1 phase. researchgate.net Another compound, 5a , was also shown to induce cell cycle arrest. researchgate.net In a different study, treatment with a novel derivative led to a significant accumulation of cells in the G2/M phase. frontiersin.org

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. The apoptotic mechanism of one of the most active hybrids, 8d , was shown to involve the increased expression of caspase-3, caspase-9, and cytochrome-c in the Panc-1 human cancer cell line. nih.gov This compound also increased the level of the pro-apoptotic protein Bax while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov Similarly, compound 5a was found to induce the mitochondrial apoptotic pathway in HepG-2 cells. researchgate.net The pro-apoptotic effect of these compounds has been further confirmed by Annexin V-FITC staining and TUNEL assays. nih.gov

Selective Cytotoxicity Profiles Against Specific Cellular Models

A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have investigated the selective cytotoxicity of 1,3,4-oxadiazole derivatives.

In one study, a novel series of compounds was screened on the normal Vero cell line, revealing a pronounced selectivity against cancer cell lines with no observable impact on the normal cells. rsc.org Another compound, 10c , which showed potent anticancer activity against HCT116, HepG-2, and MCF7 cell lines, proved to be safe towards normal WI-38 cells with an IC₅₀ of 41.17 µM, compared to the reference drug doxorubicin (B1662922) (IC₅₀ = 6.72 µM). nih.govresearchgate.net

The selective cytotoxicity of some 1,3,4-thiadiazolium mesoionic derivatives was evaluated on human hepatocellular carcinoma (HepG2) cells and non-tumor rat hepatocytes for comparison. researchgate.net This selectivity is a promising characteristic for the development of new anticancer drugs with potentially fewer side effects. The ability of these compounds to exhibit cytotoxic effects against cancer cells at concentrations that are non-toxic to normal cells is a significant advantage in cancer therapy.

Antimicrobial Activity and Mechanistic Insights (In Vitro)

The 1,3,4-oxadiazole ring is a significant heterocyclic moiety that has garnered substantial interest in medicinal and agricultural chemistry. When coupled with a pyridine ring, the resulting derivatives, such as this compound, often exhibit a wide spectrum of biological activities. These compounds are subjects of intensive research due to their potential as therapeutic and agricultural agents.

Derivatives of 1,3,4-oxadiazole containing a pyridine ring have demonstrated notable antibacterial properties. The specific compound, this compound, has been synthesized and evaluated for its in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. pharmacyjournal.inresearchgate.net In a study utilizing the turbidimetric method, this compound was tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). pharmacyjournal.in While some derivatives in the same study showed higher efficacy, this compound demonstrated measurable inhibition. pharmacyjournal.inresearchgate.net

The broader class of pyridine-based 1,3,4-oxadiazoles has shown significant promise. For instance, novel (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives exhibited potent activity against S. aureus and methicillin-resistant Staphylococcus aureus (MRSA). jocpr.comauctoresonline.org This highlights the importance of the pyridine-oxadiazole scaffold in developing new antibacterial agents. auctoresonline.org

In the context of agricultural applications, related structures have been investigated for their efficacy against plant pathogens. A new class of trifluoromethylpyridine 1,3,4-oxadiazole derivatives displayed high in vitro activity against Ralstonia solanacearum, a bacterium that causes devastating wilt diseases in many crops. acs.org One of the most effective compounds from this class, 6a, showed a half-maximal effective concentration (EC₅₀) of 26.2 μg/mL against R. solanacearum, which was significantly lower than that of the commercial bactericide thiodiazole copper (97.2 μg/mL). acs.org This suggests that the 1,3,4-oxadiazole-pyridine core is a valuable pharmacophore for developing bactericides against plant diseases. acs.org

| Compound | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | % Inhibition | Data not specified, but moderate activity implied | pharmacyjournal.inresearchgate.net |

| This compound | Escherichia coli | % Inhibition | Data not specified, but moderate activity implied | pharmacyjournal.inresearchgate.net |

| Trifluoromethylpyridine 1,3,4-oxadiazole derivative (6a) | Ralstonia solanacearum | EC₅₀ | 26.2 µg/mL | acs.org |

The antifungal potential of 1,3,4-oxadiazole-pyridine derivatives has also been a focus of scientific investigation. Research has shown that these compounds can be effective against various fungal pathogens that impact both human health and agriculture. mdpi.com

The compound this compound was screened for its antifungal properties against Aspergillus niger. pharmacyjournal.inresearchgate.net The study revealed that it, along with other synthesized derivatives, possessed good to moderate activity against this common fungus. pharmacyjournal.in

While direct data for this compound against Candida albicans is limited, structurally similar 1,3,4-oxadiazole compounds have demonstrated significant efficacy. For example, two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, were reported to be effective against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/mL. frontiersin.org Another related derivative, LMM6, showed high effectiveness against several clinical C. albicans isolates, with MIC values ranging from 8 to 32 µg/mL. mdpi.com These findings underscore the potential of the 1,3,4-oxadiazole scaffold as a source of new antifungal agents for treating infections caused by C. albicans. frontiersin.orgmdpi.com

| Compound | Fungal Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| This compound | Aspergillus niger | Activity Level | Good to Moderate | pharmacyjournal.inresearchgate.net |

| LMM5 (1,3,4-oxadiazole derivative) | Candida albicans | MIC | 32 µg/mL | frontiersin.org |

| LMM11 (1,3,4-oxadiazole derivative) | Candida albicans | MIC | 32 µg/mL | frontiersin.org |

| LMM6 (1,3,4-oxadiazole derivative) | Candida albicans | MIC Range | 8 - 32 µg/mL | mdpi.com |

In addition to their antimicrobial activities, compounds based on the 1,3,4-oxadiazole structure are recognized for their potential use as plant protection agents, possessing herbicidal and insecticidal properties. mdpi.comresearchgate.net The unique chemical structure of these heterocyclic compounds makes them candidates for the development of novel agrochemicals. researchgate.net

While specific studies on the herbicidal and insecticidal properties of this compound are not widely documented, research on analogous structures provides valuable insights. A series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring were synthesized and evaluated for their herbicidal activity. researchgate.net The results showed that almost all of these compounds exhibited moderate to high levels of activity against various weeds at an application rate of 125 g/ha. researchgate.net

In the realm of insecticidal research, pyridylpyrazole-4-carboxamides incorporating a 1,3,4-oxadiazole ring were designed and tested against the diamondback moth (Plutella xylostella), a significant agricultural pest. researchgate.net One of the synthesized compounds demonstrated 67% activity at a concentration of 100 μg/mL, indicating that this chemical class is a promising scaffold for developing new insecticides. researchgate.net These studies collectively suggest that the 1,3,4-oxadiazole-pyridine framework is a versatile platform for creating new molecules with potential applications in agricultural pest management. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Electronic and Steric Properties on Biological Activity Profiles

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents attached to the phenyl and pyridine (B92270) rings of the core scaffold play a critical role in determining the molecule's biological activity. These properties can significantly alter the molecule's binding affinity to target proteins, its solubility, and its metabolic stability.

Systematic modification of the phenyl and pyridine rings has yielded crucial insights into the SAR of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives. Studies have shown that both the position and the electronic properties of substituents are key determinants of efficacy, particularly in the context of anticancer activity. nih.gov

For instance, in a series of pyridine-based 1,3,4-oxadiazole (B1194373) derivatives evaluated for cytotoxicity against A549 lung cancer cells, the substitution pattern on the phenyl ring dramatically influenced the inhibitory activity. nih.gov It was observed that substituents at the meta-position of the phenyl ring tend to enhance cytotoxic activity. Conversely, the introduction of bulky groups or strongly electron-withdrawing groups, such as a nitro group, was found to reduce the compound's effectiveness. nih.gov The compound featuring a 3,5-dichloro substitution on the phenyl ring (5k) demonstrated the highest activity with an IC₅₀ value of 6.99 µM, which is comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov This suggests that the size and electronic character of the substituents at these positions are crucial for optimal interaction with the biological target, in this case, Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Similarly, another study focusing on 2-(4-Fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine derivatives against the MCF7 breast cancer cell line found that substitutions on the terminal aryl ring significantly impacted cytotoxicity. researchgate.net Specifically, a derivative with a 4-hydroxy-3-methoxy phenyl group (7d) and another with a 4-chloro phenyl group (7b) showed potent activity, with IC₅₀ values of 3.8 µM and 6.9 µM, respectively. researchgate.net These findings underscore that electronegative atoms and hydrogen-bond-donating groups can contribute positively to the biological effect. The presence of electronegative groups like chlorine or nitro groups on the phenyl ring has also been shown to enhance the antimicrobial effects of 1,3,4-oxadiazole derivatives. nih.gov

The following table summarizes the cytotoxic activity of selected derivatives, illustrating the impact of different substitution patterns.

| Compound ID | Phenyl Ring Substitution | Target Cell Line | IC₅₀ (µM) |

| 5k | 3,5-dichloro | A549 | 6.99 ± 3.15 nih.gov |

| 7b | 4-chloro | MCF7 | 6.9 ± 0.2 researchgate.net |

| 7d | 4-hydroxy-3-methoxy | MCF7 | 3.8 ± 0.1 researchgate.net |

| 5f | 3-methyl | A549 | >50 nih.gov |

| 5g | 3-chloro | A549 | >50 nih.gov |

Replacing the phenyl or pyridine moieties with other heteroaromatic ring systems is a common strategy to modulate the pharmacological profile of a lead compound. Different heterocycles can alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby influencing its functional activity and target specificity.